Tetrafluoroaluminate Ion

Descripción

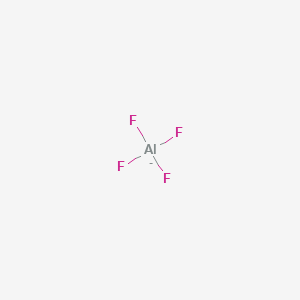

Structure

2D Structure

Propiedades

Número CAS |

21340-02-3 |

|---|---|

Fórmula molecular |

AlF4- |

Peso molecular |

102.975151 g/mol |

Nombre IUPAC |

tetrafluoroalumanuide |

InChI |

InChI=1S/Al.4FH/h;4*1H/q+3;;;;/p-4 |

Clave InChI |

UYOMQIYKOOHAMK-UHFFFAOYSA-J |

SMILES |

F[Al-](F)(F)F |

SMILES canónico |

F[Al-](F)(F)F |

Otros números CAS |

21340-02-3 |

Sinónimos |

Al-F4 AlF4 ion AlF4- aluminum tetrafluoride tetrafluoroaluminate |

Origen del producto |

United States |

Synthetic Methodologies and Preparation of Tetrafluoroaluminate Complexes and Salts

Routes to Anhydrous Tetrafluoroaluminate Salts

Anhydrous tetrafluoroaluminate salts are crucial for applications requiring the absence of water, such as in non-aqueous electrochemistry and as precursors for certain types of catalysts. datapdf.com

Solid-state reactions, often referred to as ceramic methods, involve the direct reaction of solid, non-volatile precursors at elevated temperatures. bdu.ac.in This approach is a cornerstone for producing various inorganic materials, including mixed metal oxides and fluorides. bdu.ac.inconcordia.ca

A primary method for synthesizing anhydrous alkali metal tetrafluoroaluminates is the high-temperature reaction of an alkali metal fluoride (B91410) with aluminum trifluoride. datapdf.com For instance, sodium tetrafluoroaluminate (NaAlF₄) can be prepared from its vapor under controlled conditions. researchgate.net However, solid NaAlF₄ is a metastable phase at room temperature and can disproportionate at temperatures between 700 K and 900 K into chiolite (Na₅Al₃F₁₄) and aluminum fluoride (AlF₃). researchgate.netresearchgate.net

The general reaction can be represented as: MF + AlF₃ → M[AlF₄] (where M = alkali metal)

Another solid-state approach involves the thermal decomposition of precursor compounds. For example, ammonium (B1175870) tetrafluoroaluminate (NH₄AlF₄) can be thermolyzed to produce aluminum trifluoride (AlF₃) that is free from oxide or hydroxide (B78521) contamination. datapdf.com

Table 1: Examples of Solid-State Synthesis of Anhydrous Tetrafluoroaluminates

| Product | Reactants | Conditions | Notes |

|---|---|---|---|

| Sodium Tetrafluoroaluminate (NaAlF₄) | Vapor over chiolite (Na₅Al₃F₁₄) or NaCaAlF₆ | Condensation at 18°C after heating precursor to 800°C. researchgate.net | Product is a metastable phase. researchgate.net |

| Ammonium Tetrafluoroaluminate (NH₄AlF₄) | PyridineHAlF₄ | Heating to ~180°C in formamide (B127407) solvent. datapdf.com | Pyridine (B92270) is evolved from the solution. datapdf.com |

| Anhydrous Iron(III) Fluoride (FeF₃) | α-Fe₂O₃ and NH₄HF₂ | Solid-state reaction at elevated temperatures (~400°C). niscpr.res.in | A cheaper and more convenient alternative to using anhydrous HF gas. niscpr.res.in |

The synthesis of tetrafluoroaluminates in non-aqueous solvents offers a versatile route to obtaining anhydrous products, particularly those with organic cations. google.com These methods are essential as aqueous procedures are often unsuitable for many compounds and may lead to hydrated or mixed fluoro/aquo/hydroxo species. google.com

A notable anhydrous synthesis involves the reaction of trimethylaluminum (B3029685) with hydrogen fluoride (as its pyridine adduct) in a pyridine solvent within a glovebox to exclude moisture and oxygen. datapdf.com Me₃Al + 4HF·pyridine → [pyridineH]⁺[AlF₄]⁻ + 3CH₄

This pyridinium (B92312) salt can then be used in subsequent reactions. For example, slurrying it in neat 2,4,6-trimethylpyridine (B116444) (collidine) and heating to 120°C produces [collidineH]⁺[AlF₄]⁻. datapdf.com Ion metathesis is another strategy, where a prepared tetrafluoroaluminate salt with a base cation is reacted with a salt containing a different organic cation and an anion that is a stronger base. google.com

The solubility of certain tetrafluoroaluminate species in organic solvents provides a straightforward pathway for various chemical transformations. google.com

Table 2: Non-Aqueous Synthesis of Tetrafluoroaluminates

| Product | Reactants | Solvent | Key Conditions |

|---|---|---|---|

| [PyridineH]⁺[AlF₄]⁻ | Trimethylaluminum (Me₃Al), Hydrogen fluoride-pyridine adduct (HF·pyridine) | Pyridine | Conducted in a glovebox under an inert atmosphere. datapdf.comgoogle.com |

| [CollidineH]⁺[AlF₄]⁻ | [PyridineH]⁺[AlF₄]⁻, 2,4,6-trimethylpyridine (collidine) | Collidine | Heated to 120°C for 30 minutes in a glovebox. datapdf.com |

| [1,8-bis(dimethylamino)naphthaleneH]⁺[AlF₄]⁻ | [PyridineH]⁺[AlF₄]⁻, 1,8-bis(dimethylamino)naphthalene | Acetonitrile (B52724) | Slurried in a glovebox. datapdf.com |

Aqueous Phase Synthesis of Tetrafluoroaluminate Species

While the simple tetrahedral [AlF₄]⁻ anion is not considered to exist in aqueous solutions, various hydrated fluoroaluminate complexes, which can be represented as [AlF₄(H₂O)₂]⁻, are formed. mdpi.comcapes.gov.br The synthesis in aqueous systems is highly dependent on pH, the ratio of fluoride to aluminum, and the presence of other ions. mdpi.comresearchgate.net

This method relies on the controlled precipitation of tetrafluoroaluminate salts from an aqueous solution by carefully adjusting reaction conditions to favor the desired product. The most direct synthesis involves combining aluminum trifluoride and a metal fluoride in water. datapdf.com

For instance, ammonium tetrafluoroaluminate can be prepared by adding an inorganic acid, like sulfuric acid, to an aqueous slurry of ammonium hexafluoroaluminate ((NH₄)₃AlF₆) and either aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃). google.com The pH of the slurry is typically maintained between 4 and 7 to control the solubility and promote precipitation of the product. google.com The reaction is generally conducted at temperatures between 70°C and 100°C under atmospheric pressure. google.com

Similarly, potassium tetrafluoroaluminate (KAlF₄) can be produced by reacting alumina (B75360) trihydrate with a hot aqueous solution of potassium fluoride or potassium bifluoride. google.com

Hydrothermal synthesis is a method that uses water or aqueous solutions in sealed vessels (autoclaves) at elevated temperatures (typically 100°C to 500°C) and pressures to dissolve and recrystallize materials that are otherwise insoluble under normal conditions. rusnano.comtaylorandfrancis.com This technique is particularly useful for preparing high-quality crystalline materials, including metal-organic frameworks and complex fluoride compounds. soton.ac.ukwalisongo.ac.id

In the context of tetrafluoroaluminates, hydrothermal methods have been employed to synthesize Group 13 metal trifluoride complexes. For example, reacting hydrated aluminum fluoride (AlF₃·3H₂O) with ligands like 2,2':6',2''-terpyridyl under hydrothermal conditions (e.g., 180°C for 15 hours) yields crystalline complexes such as [AlF₃(terpy)]·3H₂O. researchgate.net These reactions produce complexes with distorted octahedral geometries where extensive hydrogen bonding plays a significant role in the crystal structure. researchgate.net

The key parameters influencing the outcome of hydrothermal synthesis are temperature, pressure, reaction duration, and the pH of the initial solution. rusnano.comtaylorandfrancis.com

Table 3: Aqueous and Hydrothermal Synthesis Examples

| Product | Method | Reactants | Key Conditions |

|---|---|---|---|

| Ammonium Tetrafluoroaluminate (NH₄AlF₄) | Precipitation | (NH₄)₃AlF₆, Al(OH)₃ or Al₂O₃, H₂SO₄ | Aqueous slurry, 70-100°C, pH 4-7. google.com |

| Potassium Tetrafluoroaluminate (KAlF₄) | Precipitation | Alumina trihydrate, hot aqueous KF or KHF₂ | Temperature between 60°C and 100°C. google.com |

| [AlF₃(terpy)]·3H₂O | Hydrothermal | AlF₃·3H₂O, 2,2':6',2''-terpyridyl | 180°C for 15 hours in an autoclave. researchgate.net |

Green Chemistry Approaches in Tetrafluoroaluminate Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgskpharmteco.com In the synthesis of fluoroaluminates, this translates to seeking alternatives to hazardous reagents like anhydrous hydrogen fluoride (HF) and developing more energy-efficient and atom-economical processes. acs.orgrsc.org

A significant development is the mechanochemical synthesis of alkali metal fluorides directly from fluorspar (CaF₂), bypassing the industrial production of HF. nih.gov This one-step process involves reacting acid grade fluorspar with alkali metal hydroxides or oxides and titanium dioxide under mechanical energy. The titanium dioxide acts to sequester the calcium byproduct, preventing the reverse reaction and allowing for the isolation of the alkali metal fluoride. nih.gov

Another green approach is the use of less hazardous fluorinating agents in solid-state reactions. For example, using ammonium bifluoride (NH₄HF₂) instead of anhydrous HF gas for the fluorination of metal oxides is simpler, safer, and does not require specialized corrosion-resistant equipment. niscpr.res.in

Hydrothermal synthesis can also be considered a greener method as it uses water as a solvent, which is non-toxic and environmentally benign. taylorandfrancis.comnih.gov Furthermore, these processes can sometimes be conducted at lower temperatures and lead to high yields of crystalline products, reducing energy consumption and waste. taylorandfrancis.com

In Situ Formation Mechanisms of the Tetrafluoroaluminate Ion in Complex Systems

The this compound (AlF₄⁻) and related aluminofluoride complexes are of significant interest in biochemistry due to their ability to act as phosphate (B84403) analogues, thereby influencing the activity of a wide range of enzymes. datapdf.comresearchgate.net Their formation in situ—meaning within the reaction mixture or biological system under study—is a critical aspect of their application and mechanism of action. The formation is not a simple combination of aluminum and fluoride ions but a complex equilibrium process governed by several environmental factors.

Aluminofluoride complexes form spontaneously in aqueous solutions that contain a source of fluoride and even trace amounts of aluminum. datapdf.comfluoridealert.org In most biochemical and physiological research, the ion is intentionally generated in situ by adding a fluoride salt, typically sodium fluoride (NaF), to a solution containing an aluminum salt, such as aluminum chloride (AlCl₃) or aluminum nitrate. datapdf.com The resulting distribution of aluminofluoride species is highly dependent on the specific conditions of the aqueous environment.

While the tetrahedral AlF₄⁻ ion is widely cited as the species that mimics the γ-phosphate group of nucleotides like GTP, its existence as a stable, free ion in aqueous solutions is a subject of scientific discussion. datapdf.comresearchgate.netfluoridealert.org Some theoretical studies and 27-Al NMR experiments suggest that the tetrahedral geometry for AlFₓ species is not favored in aqueous solutions. datapdf.commdpi.com These studies propose that the aluminum in such complexes maintains a more stable octahedral coordination sphere. The species often referred to as tetrafluoroaluminate in these contexts may actually be the hydrated octahedral complex, [AlF₄(H₂O)₂]⁻. mdpi.comcapes.gov.br Other research points to mixed complexes, such as the hydroxo-fluoro species AlF₃(OH)⁻, as the primary activating agent for G-proteins. nih.gov

Despite the debate over its precise structure in aqueous biological systems, the in situ formation of an aluminofluoride complex with a 4:1 fluoride-to-aluminum stoichiometry is fundamental to its biological activity. This complex, whether a true tetrahedral AlF₄⁻ or an octahedral derivative, binds to nucleotide diphosphates (like GDP) within the active sites of enzymes. datapdf.comnih.gov This GDP-AlF₄⁻ complex structurally and electronically mimics a nucleotide triphosphate (like GTP), effectively locking the enzyme in an activated state. datapdf.comfluoridealert.orgnih.gov The formation of this phosphate-mimicking complex is spontaneous and rapid when the necessary reactants are present under appropriate conditions. researchgate.net

The table below summarizes the key conditions and resulting species involved in the in situ formation of aluminofluoride complexes.

| Parameter | Condition | Effect on AlF₄⁻ Formation and Speciation | References |

| pH | Acidic (e.g., < 5.5) | Aluminum exists as [Al(H₂O)₆]³⁺. Stepwise formation of AlFₓⁿ⁺ complexes occurs with increasing fluoride concentration. | mdpi.com |

| Near-neutral to Alkaline (e.g., > 6.2) | Aluminum exists as [Al(OH)₄]⁻. Formation of mixed Al(OH)ₘFₙ complexes is possible. An increase in pH generally favors the dissociation of fluoroaluminate complexes formed at lower pH. | researchgate.netmdpi.comgeologyscience.ru | |

| Reactant Concentration | Low [Al³⁺], High [F⁻] | The equilibrium shifts towards the formation of higher-order fluoride complexes, such as AlF₄⁻ and AlF₅²⁻. | researchgate.net |

| Ionic Strength | Variable | The total ionic strength of the solution influences the complexation constants and the stability of the various AlFₙ³⁻ⁿ species. | researchgate.net |

| Coordination in Solution | Aqueous Environment | Debated. May exist as tetrahedral AlF₄⁻, but more likely as an octahedral hydrated species, [AlF₄(H₂O)₂]⁻, or a mixed hydroxo-fluoro complex like AlF₃(OH)⁻. | datapdf.commdpi.comcapes.gov.brnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of the Tetrafluoroaluminate Ion

Vibrational Spectroscopy (IR and Raman) of [AlF₄]⁻

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. For the tetrafluoroaluminate ion, these methods are essential for confirming its molecular geometry and understanding the nature of the aluminum-fluorine bonds.

The this compound possesses a tetrahedral geometry, which places it in the Td point group. aimsciences.orgstudyraid.com For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. In the case of [AlF₄]⁻ (N=5), this results in 9 vibrational modes. However, due to the high symmetry of the tetrahedral structure, these modes are degenerate and give rise to four distinct vibrational frequencies (ν₁, ν₂, ν₃, and ν₄). studyraid.com

The symmetries of these modes can be determined by group theory, and their activity in IR and Raman spectroscopy is governed by selection rules. umb.edu The vibrational modes are classified under the irreducible representations of the Td point group: A₁ (non-degenerate), E (doubly degenerate), and T₂ (triply degenerate). aps.org

ν₁ (A₁): A symmetric stretching mode where all four Al-F bonds stretch in phase. This mode is Raman active but IR inactive.

ν₂ (E): A symmetric bending mode. This mode is also Raman active but IR inactive.

ν₃ (T₂): An asymmetric stretching mode. This mode is both IR and Raman active.

ν₄ (T₂): An asymmetric bending mode. This mode is also both IR and Raman active.

The assignment of these modes to experimentally observed frequencies in molten salt systems is a key aspect of its structural characterization.

| Vibrational Mode | Symmetry (Td) | Description | IR Activity | Raman Activity | Typical Frequency Range (cm⁻¹) |

|---|---|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | Inactive | Active (Polarized) | ~620-640 |

| ν₂ | E | Symmetric Bend | Inactive | Active (Depolarized) | ~210-220 |

| ν₃ | T₂ | Asymmetric Stretch | Active | Active (Depolarized) | ~760-800 |

| ν₄ | T₂ | Asymmetric Bend | Active | Active (Depolarized) | ~320-340 |

The vibrational frequencies of the [AlF₄]⁻ ion are sensitive to its local environment, including the nature of the counterion and the solvent or matrix it is in. In molten alkali fluoride-aluminum fluoride (B91410) mixtures, a strong effect of the cation on the Raman spectra is observed. capes.gov.br This is due to the interaction of the cation with the fluoride ligands of the complex anion, which can perturb the Al-F bonds and alter the vibrational frequencies.

In molten salt systems, such as NaF-AlF₃, the this compound exists in equilibrium with other fluoroaluminate species, primarily the hexafluoroaluminate ion ([AlF₆]³⁻). capes.gov.brresearchgate.net The position of this equilibrium is dependent on temperature and the composition of the melt. Raman spectroscopy is a powerful tool to study this equilibrium, as the characteristic vibrational modes of [AlF₄]⁻ and [AlF₆]³⁻ are distinct. For instance, the symmetric stretching mode (ν₁) for [AlF₆]³⁻ appears around 555 cm⁻¹, significantly different from that of [AlF₄]⁻. capes.gov.br Changes in the relative intensities of these bands with temperature and composition provide thermodynamic information about the dissociation of [AlF₆]³⁻ into [AlF₄]⁻ and free fluoride ions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for studying the structure and dynamics of the [AlF₄]⁻ ion in both solid and solution states. By probing the magnetic properties of the ¹⁹F and ²⁷Al nuclei, detailed information about coordination environments, chemical bonding, and exchange processes can be obtained.

The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent nucleus for NMR studies. wikipedia.org The ¹⁹F NMR spectrum of the [AlF₄]⁻ ion is characterized by a single resonance, confirming the equivalence of the four fluorine atoms in the tetrahedral structure. The chemical shift is sensitive to the local electronic environment. alfa-chemistry.com

In solution, the ¹⁹F chemical shift for [AlF₄]⁻ has been reported at approximately -194.2 ppm relative to CFCl₃. rsc.org In the solid state, such as in fluorinated zeolites, signals attributed to tetrahedral aluminum fluoride species have been observed between -173 and -182 ppm. acs.org

A key feature of the ¹⁹F spectrum is the spin-spin coupling to the ²⁷Al nucleus. Since ²⁷Al has a nuclear spin I = 5/2, it splits the ¹⁹F resonance into a sextet (2nI + 1 = 2(1)(5/2) + 1 = 6). The one-bond coupling constant, ¹J(²⁷Al-¹⁹F), has been reported to be 37.8 Hz. rsc.org The observation of this coupling provides direct evidence for the Al-F bond.

| Parameter | Typical Value | Reference Compound | Notes |

|---|---|---|---|

| Chemical Shift (δ) - Solution | -194.2 ppm | CFCl₃ | Value can be influenced by solvent and counterion. |

| Chemical Shift (δ) - Solid State | -173 to -182 ppm | CFCl₃ | Observed in fluorinated zeolites. acs.org |

| Coupling Constant (¹J(²⁷Al-¹⁹F)) | 37.8 Hz | N/A | Results in a sextet multiplicity for the ¹⁹F signal. rsc.org |

The ²⁷Al nucleus is 100% naturally abundant and highly receptive to NMR, though its spin of 5/2 means it is a quadrupolar nucleus. huji.ac.ilpnnl.gov This quadrupolar nature can lead to broad spectral lines, especially in asymmetric environments. However, for the highly symmetric tetrahedral environment of [AlF₄]⁻, relatively sharp signals can be obtained.

The ²⁷Al chemical shift is highly indicative of the aluminum coordination number. Tetrahedrally coordinated aluminum in fluoroaluminate species resonates in a distinct region of the spectrum. For [AlF₄]⁻, the ²⁷Al chemical shift is reported at approximately 49.2 ppm to 50 ppm (referenced to aqueous aluminum sulfate (B86663) or Al(NO₃)₃). rsc.orgacs.orgacs.org This contrasts significantly with other coordination environments, such as five-coordinate ([AlF₅]²⁻) and six-coordinate ([AlF₆]³⁻) species, which appear at higher fields (lower ppm values). researchgate.net This makes ²⁷Al NMR a powerful tool for speciating aluminum fluoride complexes in mixtures. researchgate.net

| Coordination Environment | Species Example | Typical ²⁷Al Chemical Shift (δ) Range (ppm) |

|---|---|---|

| Tetrahedral (4-coordinate) | [AlF₄]⁻ | +45 to +55 |

| Pentahedral (5-coordinate) | [AlF₅]²⁻ | +20 to +40 |

| Octahedral (6-coordinate) | [AlF₆]³⁻ | -15 to +5 |

Dynamic NMR (DNMR) techniques are used to study chemical exchange processes that occur on the NMR timescale. nih.govresearchgate.net In systems containing fluoroaluminates, fluoride ligand exchange between different aluminum species is a common dynamic process.

Studies have shown that ligand substitution reactions involving aluminum fluoride species can be fast at room temperature. unideb.hu The mechanism for this exchange is often proposed to be an associative interchange (Ia), where an incoming ligand assists in the departure of an existing one. unideb.hu This is particularly relevant in molten salts or concentrated solutions where different species like [AlF₄]⁻, [AlF₅]²⁻, and free F⁻ coexist.

Variable-temperature NMR experiments can be used to monitor the exchange. At low temperatures, where exchange is slow, distinct signals for each species may be observed. As the temperature is raised, the rate of exchange increases, leading to broadening of the NMR signals. At high temperatures, if the exchange becomes very rapid, a single, averaged signal may be observed. Analysis of the line shapes as a function of temperature allows for the determination of the kinetic parameters (rate constants and activation energies) of the ligand exchange processes. nih.gov

X-ray Diffraction and Crystallographic Analysis

X-ray diffraction (XRD) is a cornerstone technique for the elucidation of the three-dimensional atomic arrangement within crystalline solids. By analyzing the angles and intensities of diffracted X-ray beams, researchers can determine the precise geometry of the constituent ions and molecules, as well as their packing in the crystal lattice. This technique has been instrumental in confirming the structure of the this compound (AlF₄⁻) in various salt compositions.

Crystal Structure Determination of Tetrafluoroaluminate Salts

Early investigations into fluoroaluminate systems often identified species with octahedrally coordinated aluminum, such as the hexafluoroaluminate ion ([AlF₆]³⁻). However, the existence of a discrete, tetrahedral this compound was definitively established through single-crystal X-ray diffraction of salts containing large, non-coordinating organic cations. These cations, such as imidazolium (B1220033) or tetra-alkylammonium, are sterically demanding and effectively isolate the AlF₄⁻ anions in the crystal lattice, preventing the formation of extended, octahedrally coordinated structures.

The crystal structure determination of these salts confirms that the AlF₄⁻ anion possesses a tetrahedral geometry, with the aluminum atom at the center and four fluorine atoms at the vertices. guidechem.comyoutube.com This arrangement is consistent with predictions from VSEPR (Valence Shell Electron Pair Repulsion) theory for an aluminum atom single-bonded to four fluorine atoms with no lone pairs. youtube.comaskfilo.com For instance, the analysis of salts like [IPrH][n-Bu₃AlF] (where IPrH is an imidazolium cation) has provided clear crystallographic evidence for a discrete, tetrahedrally coordinated aluminate anion. acs.org

The table below summarizes representative crystallographic data for a salt containing a tetrahedral AlF₄⁻ moiety.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecular Geometry | Tetrahedral |

| F-Al-F Bond Angle | ~109.5° |

Intermolecular Interactions in Solid-State Tetrafluoroaluminate Compounds

The solid-state structure of tetrafluoroaluminate salts is not solely defined by the ionic bonding between the cation and the AlF₄⁻ anion. A complex network of weaker intermolecular interactions also governs the crystal packing. rsc.org In salts with organic cations, such as those derived from imidazolium, hydrogen bonding plays a crucial role. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. nsf.govnih.govresearchgate.net By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts, such as hydrogen bonds, can be identified. This analysis reveals that in addition to the primary C–H···F interactions, other weaker contacts, including F···F and H···H interactions, contribute to the stability of the crystal lattice. researchgate.net The specific pattern and strength of these interactions are highly dependent on the size, shape, and charge distribution of the accompanying cation. pnnl.gov

Analysis of Al-F Bond Lengths and Tetrahedral/Octahedral Geometry

Crystallographic data provide precise measurements of interatomic distances, allowing for a detailed analysis of Al-F bond lengths. In salts containing the discrete this compound, the four Al-F bonds are typically equivalent, with bond lengths of approximately 1.69 to 1.75 Å. guidechem.comacs.org This is characteristic of a tetrahedral coordination environment around the aluminum center.

In contrast, fluoroaluminate compounds where the aluminum is octahedrally coordinated, such as in cryolite (B1665278) (Na₃AlF₆) or AlF₃, exhibit different Al-F bond lengths. In an [AlF₆]³⁻ octahedron, the Al-F bond distances are generally longer, typically in the range of 1.79 to 1.90 Å. This increase in bond length is a direct consequence of the increased coordination number of the aluminum atom from four to six. researchgate.netresearchgate.net

The comparison between these two coordination geometries is critical for understanding the structural chemistry of fluoroaluminates. The choice between tetrahedral and octahedral coordination is influenced by factors such as the cation size, the stoichiometry of the salt, and the conditions of crystallization.

| Coordination Geometry | Compound Type | Typical Al-F Bond Length (Å) |

|---|---|---|

| Tetrahedral (AlF₄⁻) | Organic Cation Salts | 1.69 - 1.75 |

| Octahedral ([AlF₆]³⁻) | Inorganic Salts (e.g., Cryolite) | 1.79 - 1.90 |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray absorption and photoelectron spectroscopies are powerful, element-specific techniques that provide detailed information about the electronic structure and chemical environment of atoms in a material. These methods are highly complementary to X-ray diffraction.

Local Electronic Structure Probing via XAS

X-ray Absorption Spectroscopy (XAS) involves tuning the energy of an X-ray beam and measuring the absorption of X-rays by a specific element in the sample. When the X-ray energy matches the binding energy of a core electron, the electron is excited to an unoccupied state, resulting in a sharp increase in absorption known as an absorption edge. The fine structure near this edge, known as X-ray Absorption Near-Edge Structure (XANES), is particularly sensitive to the local coordination geometry and oxidation state of the absorbing atom. researchgate.net

For the this compound, XANES at the Al K-edge can provide a distinctive fingerprint of the tetrahedral coordination environment. researchgate.net The features in the XANES spectrum are determined by transitions of the Al 1s core electron to unoccupied p-like states. The symmetry and energy of these states are dictated by the tetrahedral arrangement of the four fluorine atoms. aps.org Similarly, F K-edge XANES can probe the unoccupied molecular orbitals associated with the fluorine atoms, providing insight into the Al-F bonding. nih.gov Although detailed XAS studies specifically on AlF₄⁻ are limited, analysis of related compounds like AlF₃ polymorphs shows that XANES is highly sensitive to the local [Al-F-Al] bonding units and can distinguish between different crystallographic environments of the fluorine atoms. nih.gov

Elemental Composition and Oxidation State Analysis using XPS

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected from a material upon irradiation with X-rays. redalyc.org Each element has a unique set of core-level binding energies, allowing for the determination of the elemental composition of a sample's surface. Furthermore, small shifts in these binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. nih.gov

In the analysis of a tetrafluoroaluminate salt, XPS would be used to confirm the presence of aluminum, fluorine, and the constituent elements of the counter-ion. High-resolution scans of the Al 2p and F 1s regions would provide detailed chemical state information.

Al 2p Spectrum : The binding energy of the Al 2p peak is indicative of its oxidation state. For aluminum in the +3 oxidation state bonded to fluorine, the Al 2p peak is expected in the range of 76-77 eV. researchgate.net This value is distinct from that of metallic aluminum (~72-73 eV) or aluminum oxides (~74-75 eV), allowing for clear identification of the fluoroaluminate species. xpsfitting.comthermofisher.com

F 1s Spectrum : The F 1s binding energy for metal fluorides typically appears around 685-687 eV. researchgate.netresearchgate.net In the context of the AlF₄⁻ ion, a single, symmetric F 1s peak would be expected, confirming that all fluorine atoms are in an equivalent chemical environment, bonded to the central aluminum atom. thermofisher.com

The table below lists the typical binding energy ranges for the key elements in a tetrafluoroaluminate compound.

| Element | Core Level | Typical Binding Energy (eV) | Information Provided |

|---|---|---|---|

| Aluminum | Al 2p | 76 - 77 | Confirms Al³⁺ oxidation state in a fluoride environment |

| Fluorine | F 1s | 685 - 687 | Identifies fluorine in an inorganic fluoride (Al-F) bond |

Theoretical and Computational Investigations of the Tetrafluoroaluminate Ion

Quantum Chemical Calculations of Electronic Structure and Geometry

Quantum chemical calculations are essential for determining the fundamental properties of the [AlF₄]⁻ ion, such as its geometry, bond characteristics, and vibrational modes. These calculations solve approximations of the Schrödinger equation to predict the electronic structure and energy of the molecule.

Density Functional Theory (DFT) Studies on Bond Parameters and Vibrational Frequencies

Density Functional Theory (DFT) has become a widely used method for studying fluoroaluminate systems due to its favorable balance of computational cost and accuracy. DFT calculations have been employed to optimize the geometry of the [AlF₄]⁻ ion and to predict its bond parameters and vibrational frequencies.

In studies of organofluoroaluminate ion pairs, DFT calculations have been used to optimize the structures and compare them with experimental X-ray crystallography data. For the tetrafluoroaluminate anion, these calculations provide key insights into the aluminum-fluorine bond lengths. For instance, calculations on an ion pair in the gas phase showed Al-F bond lengths that were slightly longer than those observed in the crystal structure, a difference attributed to the effects of crystal packing and intermolecular interactions, such as hydrogen bonding, which are absent in the gas-phase model. researchgate.net

DFT is also feasible for calculating the Raman spectra of fluoroaluminate systems. acs.org Theoretical calculations on molten KAlF₄, which contains a significant amount of [AlF₄]⁻ tetrahedra, have been used to assign characteristic vibrational modes. mdpi.com The symmetric stretching modes of the [AlF₄]⁻ clusters are a key feature in these calculated spectra, helping to interpret experimental Raman data obtained from high-temperature melts. acs.orgmdpi.com

Calculated vs. Experimental Bond Parameters for Fluoroaluminates

| Compound/System | Method | Parameter | Calculated Value (Å) | Experimental Value (Å) | Reference |

|---|---|---|---|---|---|

| [IPrH][AlF₄] (gas phase) | DFT | Al–F bond length | 1.75 | 1.696(3) | researchgate.net |

| [IPrH][n-Bu₃AlF] | DFT | Al–F bond length | - | 1.733(1) | researchgate.net |

Calculated Vibrational Frequencies for Fluoroaluminate Species

| System | Method | Vibrational Mode Assignment | Calculated Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Molten KAlF₄ (contains [AlF₄]⁻) | Quantum Chemistry Ab Initio | Symmetric stretching of [AlF₄]⁻ clusters | ~625 | acs.orgmdpi.com |

| Crystalline KAlF₄ (contains [AlF₆]³⁻) | DFT | Symmetric stretching of AlVI-Fnb | 539.5 | acs.org |

| Crystalline KAlF₄ (contains [AlF₆]³⁻) | DFT | Shearing vibrations of AlVI-Fnb | 193.9, 335.9, 474.5 | acs.org |

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are capable of achieving very high accuracy.

The Restricted Hartree-Fock (RHF) method, a fundamental ab initio approach, has been applied for the geometry optimization and calculation of vibrational frequencies of fluoroaluminate clusters. acs.org For instance, simulations of molten KAlF₄ have utilized RHF with a 6-31G(d) basis set to model various [AlF₄]⁻ₙ clusters and calculate their Raman spectra. acs.org

For more accurate results, post-Hartree-Fock methods like MP2 are used. In a comparative study of fluoroaluminate species, calculations at the MP2/aug-cc-pVTZ level of theory were performed to analyze geometry and bonding. osti.gov These high-level calculations provide reliable data on bond orders, natural bond orbital (NBO) charges, and valencies, offering a detailed picture of the electronic distribution within the [AlF₄]⁻ ion. osti.gov Such high-accuracy methods are crucial for benchmarking results from more computationally efficient methods like DFT and for providing definitive theoretical data on the ion's electronic structure. arxiv.org

Molecular Dynamics Simulations of Tetrafluoroaluminate in Solution

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of complex systems. For the [AlF₄]⁻ ion, MD simulations are invaluable for understanding its behavior in a condensed phase, such as in a solution or molten salt, where interactions with surrounding species are critical. diva-portal.orgnih.gov

Solvent Interaction and Solvation Shell Dynamics

When an ion is dissolved in a solvent, the solvent molecules arrange themselves around the ion to form solvation shells. MD simulations can elucidate the structure and dynamics of these shells around the [AlF₄]⁻ ion. arxiv.org A simulation would involve placing the ion in a box of solvent molecules (e.g., water) and calculating the forces between all particles over successive time steps. nih.gov

Key properties investigated include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from the central aluminum atom, revealing the structure of the solvation shells.

Coordination Numbers: By integrating the RDF, the average number of solvent molecules in the first solvation shell can be determined.

Solvent Residence Times: Simulations can track how long individual solvent molecules remain in the first solvation shell before being exchanged with molecules from the bulk solvent, providing insight into the stability of the solvation complex.

Desolvation Energetics: The energy required to remove solvent molecules from the ion's primary solvation sheath is a critical parameter in many chemical reactions and can be calculated from simulation data. researchgate.net Studies on other ions have shown that regulating solvation chemistry, for instance by creating an anion-rich solvation structure, can significantly alter desolvation energies and reaction kinetics. researchgate.netarxiv.org

Computational Studies on Reaction Pathways and Energetics Involving [AlF₄]⁻

Computational chemistry is a powerful tool for mapping out the reaction mechanisms, identifying transition states (TS), and calculating the activation energies for chemical transformations involving the [AlF₄]⁻ ion. arxiv.orgnih.gov These studies provide a step-by-step understanding of how reactants are converted into products.

The process typically involves:

Locating Stationary Points: Using quantum chemical methods, the geometries and energies of reactants, products, and any intermediates are optimized on the potential energy surface (PES).

Identifying Transition States: Specialized algorithms are used to locate the transition state—the highest energy point along the minimum energy pathway between reactants and products. The structure of the TS provides crucial information about the reaction mechanism.

For example, DFT calculations have been used to determine the energies of reaction for the formation of various organofluoroaluminate salts. researchgate.net In other systems, computational studies have detailed reaction mechanisms such as substitution, revealing whether the reaction proceeds directly or via an intermediate complex. acs.org Advanced techniques like accelerated ab initio MD can be used to automatically explore complex reaction networks on surfaces, and similar approaches could be applied to reactions involving [AlF₄]⁻ in solution or at interfaces. nih.gov Active learning methods, which iteratively refine a machine learning potential, have also proven effective in efficiently finding reaction pathways, as demonstrated in the SN2 reaction between a fluoride (B91410) ion and ethyl chloride. researchgate.net

Prediction of Spectroscopic Properties through Theoretical Modeling

Theoretical and computational modeling serves as a powerful tool for predicting and interpreting the spectroscopic properties of the tetrafluoroaluminate ion (AlF₄⁻). Methods such as ab initio calculations and Density Functional Theory (DFT) are employed to calculate the vibrational frequencies that are fundamental to infrared (IR) and Raman spectra. dtic.milscm.com These computational approaches are crucial for assigning spectral features observed in experimental studies, particularly for species like AlF₄⁻ which often exist in complex environments such as molten salts or isolated in matrices.

For an isolated this compound, a perfect tetrahedral geometry (T_d symmetry) is predicted. researchgate.netresearchgate.net Group theory analysis for this structure dictates four fundamental vibrational modes, each with specific spectroscopic activity:

ν₁ (A₁): A symmetric stretching mode (the "breathing" mode), which is Raman active but IR inactive.

ν₂ (E): A doubly degenerate bending mode, which is also only Raman active.

ν₃ (F₂): A triply degenerate antisymmetric stretching mode, which is active in both IR and Raman spectra.

ν₄ (F₂): A triply degenerate bending mode, also active in both IR and Raman spectra.

Ab initio studies have been performed to calculate the frequencies of these modes. For instance, research by Spoliti et al. focused on the optimized geometries and vibrational frequencies of T_d symmetry anions, including AlF₄⁻. researchgate.netresearchgate.net While specific values vary with the level of theory and basis set used, these calculations provide a foundational understanding of the ion's vibrational behavior. The symmetric stretching mode (ν₁) is frequently identified in both calculations and experimental Raman spectra of melts containing AlF₄⁻, often appearing around 620-630 cm⁻¹.

Table 1: Calculated Fundamental Vibrational Frequencies for the Isolated Tetrafluoroaluminate (AlF₄⁻) Ion (T_d Symmetry)

| Mode | Symmetry | Description | Spectroscopic Activity |

|---|---|---|---|

| ν₁ | A₁ | Symmetric Stretch | Raman |

| ν₂ | E | Bend (degenerate) | Raman |

| ν₃ | F₂ | Antisymmetric Stretch (degenerate) | IR, Raman |

| ν₄ | F₂ | Bend (degenerate) | IR, Raman |

Note: The precise frequencies are dependent on the computational method. This table represents the theoretically predicted modes based on symmetry.

In real-world chemical systems, the AlF₄⁻ ion is not isolated but is influenced by neighboring cations. This interaction is often modeled by studying alkali tetrafluoroaluminate (MAlF₄) molecules. For example, in matrix isolation studies, species like Potassium Tetrafluoroaluminate (KAlF₄) are trapped in an inert gas matrix and their IR spectra are measured. researchgate.net

Theoretical models of these MAlF₄ complexes predict a structure with C₂ᵥ symmetry, where the cation interacts with two fluorine atoms of the tetrahedron. researchgate.netresearchgate.net This reduction in symmetry from T_d to C₂ᵥ lifts the degeneracy of the E and F₂ modes, leading to a more complex vibrational spectrum where more bands become IR active. Calculations for these C₂ᵥ structures are essential for assigning the observed frequencies in the experimental IR spectra of matrix-isolated MAlF₄ molecules. researchgate.net

Table 2: Calculated Infrared Frequencies for Matrix-Isolated Potassium Tetrafluoroaluminate (KAlF₄) with C₂ᵥ Symmetry

| Frequency (cm⁻¹) | Assignment (related to T_d modes) |

|---|---|

| 892 | Antisymmetric Stretch (ν₃ component) |

| 882 | Antisymmetric Stretch (ν₃ component) |

| 638 | Symmetric Stretch (ν₁ component) |

| 629 | Antisymmetric Stretch (ν₃ component) |

| 484 | Bend (ν₄ component) |

| 390 | Bend (ν₄ component) |

| 305 | Bend (ν₂ component) |

Source: Data derived from normal coordinate analysis of matrix-isolated KAlF₄. researchgate.net

The comparison between the theoretical spectra of the idealized ion and the cation-influenced molecule demonstrates the power of computational modeling. It not only predicts the fundamental frequencies but also explains the spectral changes that arise from structural distortions due to the chemical environment. This predictive capability is invaluable for interpreting the complex spectra of molten fluoride salts, where various aluminofluoride species can coexist in equilibrium. researchgate.net

Solution Chemistry and Reactivity of the Tetrafluoroaluminate Ion

Aqueous Solution Chemistry and Hydrolysis Equilibria

In aqueous solutions, the tetrafluoroaluminate ion is part of a series of fluoroaluminate complexes. datapdf.com The formation of these complexes is spontaneous in water containing both aluminum and fluoride (B91410) ions. datapdf.com While often represented as the discrete tetrahedral [AlF₄]⁻ ion, in aqueous environments, it is more accurately described as the octahedral [AlF₄(H₂O)₂]⁻ complex. mdpi.com However, for simplicity, it is often referred to as [AlF₄]⁻.

The speciation of aluminum in water is highly dependent on pH. mdpi.com At a pH below 5.5, the dominant species is the octahedral hexahydrate, [Al(H₂O)₆]³⁺. mdpi.com As the pH increases to above 6.2, the tetrahedral aluminate, [Al(OH)₄]⁻, becomes the major species. mdpi.com In the intermediate pH range of 5.5 to 6.2, various other species form. mdpi.com The presence of fluoride introduces further complexity, leading to the formation of a series of AlFₓ complexes. nih.gov

pH-Dependent Speciation of Fluoroaluminate Complexes

The distribution of fluoroaluminate complexes in an aqueous solution is heavily influenced by the pH and the ratio of fluoride to aluminum concentrations. datapdf.commdpi.com Multinuclear NMR studies have shown that in aqueous solutions with a pH range of 2 to 8, all observed fluoroaluminate complexes are hexacoordinated with an octahedral geometry. datapdf.com This is in contrast to its tetrahedral nature observed in some organic solvents. datapdf.com

The general trend is that with increasing fluoride concentration and pH, there is a stepwise formation of complexes from AlF²⁺ to AlF₄⁻ and potentially higher-order complexes. acs.org At acidic pH values, lower fluoride-coordinated species are more prevalent. As the pH becomes neutral to alkaline, hydrolysis can occur, leading to the formation of aluminum hydroxyfluoride precipitates. europa.eu

A 19F NMR spectroscopy study provided detailed insights into the Al³⁺/F⁻ system in aqueous solution. acs.org The study identified five distinct signals corresponding to the complexes AlFᵢ⁽³⁻ⁱ⁾⁺(aq) where i ≤ 5, under controlled conditions of pH (≤ 6.5), concentration, ionic strength, and temperature. acs.org The formation of mixed AlFᵢ(OH)ⱼ⁽³⁻ⁱ⁻ʲ⁾⁺ complexes was not necessary to explain the observations under these conditions. acs.org

Thermodynamic Stability Constants of [AlF₄]⁻

The stability of the various fluoroaluminate complexes is described by their thermodynamic stability constants. These constants provide a quantitative measure of the equilibrium between the free ions and the complex in solution. The stepwise formation of the fluoroaluminate complexes can be represented by the following equilibria:

Al³⁺ + F⁻ ⇌ AlF²⁺, K₁ AlF²⁺ + F⁻ ⇌ AlF₂⁺, K₂ AlF₂⁺ + F⁻ ⇌ AlF₃, K₃ AlF₃ + F⁻ ⇌ AlF₄⁻, K₄

A study using a fluoride ion-selective electrode determined the thermodynamic stability constants for various fluoroaluminate complexes at 25°C by extrapolating from different ionic strengths to infinite dilution. researchgate.net Another study using 19F NMR spectroscopy also determined stepwise equilibrium constants under specific conditions. acs.org

Below is a table summarizing the logarithmic values of the stepwise stability constants (log Kᵢ) from the 19F NMR study conducted at 278 K and an ionic strength of 0.6 M.

| Complex Formation | log Kᵢ |

| Al³⁺ + F⁻ ⇌ AlF²⁺ | 6.42 |

| AlF²⁺ + F⁻ ⇌ AlF₂⁺ | 5.41 |

| AlF₂⁺ + F⁻ ⇌ AlF₃ | 3.99 |

| AlF₃ + F⁻ ⇌ AlF₄⁻ | 2.50 |

| AlF₄⁻ + F⁻ ⇌ AlF₅²⁻ | 0.84 |

This table is based on data from a 19F NMR study. acs.org

Coordination Chemistry with Metal Cations

The this compound can interact with various metal cations in solution, leading to the formation of more complex structures. mdpi.com This coordination chemistry is crucial in understanding its role in different chemical and biological processes.

Formation of Bridging Fluoroaluminate Complexes

Experimental evidence has shown that fluoroaluminate species can form bridged structures. For instance, two aluminum centers can be bridged by two fluorine atoms. mdpi.com These bridged structures can be further stabilized by extensive hydrogen bonding in the solid state. mdpi.com The formation of multinuclear fluoroaluminate anions has been crystallographically characterized, revealing complex structures such as Al₂F₁₀⁴⁻, Al₂F₁₁⁵⁻, Al₃F₁₆⁷⁻, and others. kyoto-u.ac.jp In many of these structures, water molecules bridge the anions, creating one-dimensional columns. kyoto-u.ac.jp

Ligand Exchange Kinetics and Mechanisms

Ligand exchange reactions involving fluoroaluminate complexes are fundamental to their reactivity. These reactions involve the substitution of one ligand by another. chemguide.co.uk The kinetics of these exchanges are often dominated by fluoride exchange rather than the formation of the complex itself. acs.org

Studies on the Al³⁺/F⁻ system have revealed that the rates of fluoride exchange reactions increase significantly with greater fluoride substitution. acs.org For example, the reactions involving AlF³⁺(aq) are fast, leading to significant line broadening in NMR spectra, while those of AlF²⁺(aq) are too slow to be detected on the NMR timescale. acs.org The proposed mechanism for this ligand exchange is an associative interchange. acs.org

The general mechanisms for ligand substitution are associative, dissociative, and interchange. libretexts.org

Associative (A): The incoming ligand binds before the leaving ligand departs, forming an intermediate with a higher coordination number.

Dissociative (D): The leaving ligand departs first, creating a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand.

Interchange (I): This is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand is departing. It can be further classified as associative interchange (Iₐ) or dissociative interchange (Iₔ) depending on the degree of bonding between the incoming and leaving ligands in the transition state.

Role as a Lewis Acid or Base in Reaction Mechanisms

The concept of Lewis acids and bases is central to understanding the reactivity of the this compound. A Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. wikipedia.org

However, the role of [AlF₄]⁻ in reaction mechanisms is often more nuanced. It can act as a transition state analog, particularly for phosphate (B84403) groups in biological systems. datapdf.com This mimicry is due to the similar tetrahedral geometry and bond lengths of [AlF₄]⁻ and the phosphate group (PO₄³⁻). datapdf.com In these instances, the aluminum center can act as a Lewis acid, accepting electron density from a coordinating species, such as an oxygen atom from a phosphate group. This interaction is crucial for its biological activity, including the stimulation of G-proteins and inhibition of certain enzymes. datapdf.com The interaction is primarily electrostatic, which is characteristic of hard acids (like Al³⁺) and hard bases (like F⁻ and O²⁻). libretexts.org

Electrochemistry of Tetrafluoroaluminate Species in Non-Aqueous Solvents

The study of the electrochemistry of tetrafluoroaluminate (AlF₄⁻) species in non-aqueous solvents is crucial for advancing various technologies, particularly in the realm of energy storage and electrochemical synthesis. taylorfrancis.comnumberanalytics.com Non-aqueous solvents are preferred over aqueous solutions for studying compounds like the this compound because they offer a wider potential window, preventing the solvent itself from being oxidized or reduced and thus allowing for the investigation of a broader range of electrochemical reactions. utexas.eduethernet.edu.et Aprotic solvents, in particular, can simplify the electrochemical behavior of species by minimizing chemical reactions, such as protonolysis, that are coupled to the electron transfer steps. utexas.edu

The primary technique for investigating the electrochemical behavior of these species is cyclic voltammetry (CV). als-japan.comossila.com CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. libretexts.org This method can rapidly provide information on the redox potentials of a compound and the stability of the products formed during the electrochemical reaction. als-japan.com

Detailed Research Findings

Research into the electrochemical properties of the this compound in non-aqueous media has provided significant insights, particularly regarding its use in forming intercalation compounds. A notable study investigated the electrochemical synthesis of graphite-tetrafluoroaluminate intercalation compounds (AlF₄⁻-GICs) using a tetraethylammonium (B1195904) tetrafluoroaluminate ([TEA][AlF₄]) salt dissolved in nitromethane (B149229) (CH₃NO₂). kyoto-u.ac.jp

In this system, cyclic voltammetry was performed on a nickel electrode in a 1 M [TEA][AlF₄] / CH₃NO₂ solution. kyoto-u.ac.jp During the anodic (positive) sweep, the surface of the nickel electrode passivated, showing no significant anodic current. kyoto-u.ac.jp However, on the cathodic (negative) sweep, a current was observed, which was attributed to the reduction of the passivated surface layer. kyoto-u.ac.jp

The core of the research focused on the electrochemical intercalation of the AlF₄⁻ anion into a graphite (B72142) electrode. kyoto-u.ac.jp The process was initiated by galvanostatic (constant current) electrolysis, which indicated that the intercalation reaction begins at potentials above 0.8 V versus a silver/silver ion (Ag⁺/Ag) reference electrode. kyoto-u.ac.jp Potentiostatic (constant potential) electrolysis was then used to prepare the AlF₄⁻-GIC. kyoto-u.ac.jp

The key findings from the electrochemical analysis are summarized below:

Intercalation Potential : The intercalation of the tetrafluoroaluminate anion into the graphite structure was found to occur at potentials above 0.8 V vs. Ag⁺/Ag. kyoto-u.ac.jp

Phase Transitions : The cyclic voltammogram of the graphite electrode showed redox peaks between 0.8 and 1.2 V vs. Ag⁺/Ag, which correspond to phase transitions between different stages of the graphite intercalation compound. kyoto-u.ac.jp

Electrolyte Decomposition : At potentials above 1.2 V vs. Ag⁺/Ag, a steep increase in potential was observed, suggesting either the oxidation of the most stable, lowest-stage GIC or the anodic decomposition of the electrolyte solution on the surface of the intercalation compound. kyoto-u.ac.jp

The study successfully produced a stage-3 graphite intercalation compound with a composition of C₄₈AlF₄. kyoto-u.ac.jp This electrochemically synthesized material demonstrated significant air stability. kyoto-u.ac.jp

The table below presents the key electrochemical events and their corresponding potentials observed during the study of [TEA][AlF₄] in nitromethane.

| Electrochemical Event | Potential (vs. Ag⁺/Ag) | Electrode | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| Onset of AlF₄⁻ Intercalation into Graphite | > 0.8 V | Graphite | 1 M [TEA][AlF₄] / CH₃NO₂ | kyoto-u.ac.jp |

| Phase Transitions of AlF₄⁻-GIC | 0.8 V - 1.2 V | Graphite | 1 M [TEA][AlF₄] / CH₃NO₂ | kyoto-u.ac.jp |

| Anodic Decomposition Limit | > 1.2 V | Graphite | 1 M [TEA][AlF₄] / CH₃NO₂ | kyoto-u.ac.jp |

The choice of solvent and supporting electrolyte significantly influences the electrochemical behavior, including the conductivity and stability of the system. electrochemsci.org For instance, LiAlF₄ has been identified as a useful non-aqueous electrolyte salt for lithium batteries, where it can be dispersed within the cathode current collector. datapdf.com The ability to extract the AlF₄⁻ anion into solvents like dimethylsulfoxide (DMSO) and acetonitrile (B52724) (AN) further underscores the importance of the solvent in controlling the ion's reactivity and availability for electrochemical processes. datapdf.com The conductivity of such electrolytes is a critical parameter, with values of 4 mS·cm⁻¹ or higher being preferable for applications like electrolytic capacitors to minimize energy loss. google.com

Mechanistic Studies of the Tetrafluoroaluminate Ion in Bioinorganic Systems

Tetrafluoroaluminate as a Mimic of Phosphate (B84403) in Biological Processes

The utility of the tetrafluoroaluminate ion in biological studies stems from its remarkable ability to act as a mimic of the phosphate group (PO₄³⁻), especially in its transition state during phosphoryl transfer reactions. iucr.orgbohrium.com This mimicry has been instrumental in elucidating the mechanisms of numerous enzymes. whiterose.ac.ukresearchgate.net

Structural Analogy and Charge Distribution Mimicry

The structural and electronic similarities between tetrafluoroaluminate and the phosphate group are the basis for its function as a biological mimic. iucr.orgwikipedia.org While phosphate has a tetrahedral geometry, the transition state of phosphoryl transfer is believed to be a trigonal-bipyramidal intermediate. whiterose.ac.uk Tetrafluoroaluminate, in the presence of an enzyme's active site, can adopt a geometry that closely resembles this pentacovalent transition state. embopress.org

Implications for Enzyme Active Site Recognition

The resemblance of tetrafluoroaluminate to the phosphate transition state allows it to be recognized and bound by the active sites of various enzymes that process phosphate-containing substrates. iucr.orgacs.org This has been particularly valuable in studying enzymes where the transition state is transient and difficult to observe directly. researchgate.net By forming a stable complex that mimics this transient state, [AlF₄]⁻ allows for detailed structural and mechanistic analysis using techniques like X-ray crystallography and NMR spectroscopy. researchgate.netutuvolter.fi

This mimicry has been exploited to "trap" enzymes in a conformation that is representative of the transition state of the reaction they catalyze. researchgate.net For instance, in G-proteins, the GDP-AlF₄⁻ complex mimics the structure of GTP in its transition state for hydrolysis, leading to the activation of the protein. pnas.orgnih.gov Similarly, in ATPases and kinases, ADP-AlF₄⁻ can mimic the transition state of ATP hydrolysis. nih.govvirginia.edu The binding of [AlF₄]⁻ in the active site provides a snapshot of the geometric and electronic environment required for catalysis, offering critical insights into enzyme function. acs.org

Interactions with G-Proteins and Signal Transduction Pathways

Guanine nucleotide-binding proteins (G-proteins) are crucial molecular switches in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The this compound has been a key tool in understanding the structural and mechanistic basis of G-protein activation and function. bohrium.comresearchgate.net

Mechanisms of GTPase Activation and Inhibition

The activation of G-proteins by [AlF₄]⁻ occurs because the complex of GDP and [AlF₄]⁻ mimics the γ-phosphate of GTP in its transition state for hydrolysis. pnas.orgnih.gov This "transition-state-like" complex binds to the G-protein's active site and stabilizes it in an active conformation. semanticscholar.orgebi.ac.uk This stabilization effectively "locks" the G-protein in a state that is functionally equivalent to its GTP-bound, active form. capes.gov.br

This property has been widely used to study the downstream effects of G-protein activation in a controlled manner. researchgate.net The formation of the Gα-GDP-AlF₄⁻ complex is a stable and long-lived state, allowing researchers to investigate the interactions between the activated G-protein and its effector molecules. pnas.org It has been demonstrated that GTPase-activating proteins (GAPs) function by stabilizing the GTPase transition state, a process that can be mimicked by the formation of a high-affinity complex between the GDP-bound GTPase and [AlF₄]⁻. pnas.org

Structural Basis of [AlF₄]⁻ Binding to G-Protein Alpha Subunits

X-ray crystallography studies have provided detailed pictures of how the GDP-AlF₄⁻ complex binds to the alpha subunit (Gα) of heterotrimeric G-proteins. virginia.edu The aluminum atom is typically found in an octahedral coordination environment, interacting with the fluoride (B91410) ions, the β-phosphate of GDP, and water molecules or amino acid residues from the protein. researchgate.net This coordination geometry is thought to resemble the pentacovalent transition state of the γ-phosphate during GTP hydrolysis. bohrium.com

The binding of the [AlF₄]⁻ complex induces conformational changes in the Gα subunit, particularly in regions known as the "switch" regions. bohrium.com These changes are critical for the G-protein's ability to interact with and modulate the activity of its downstream effectors. The structural details revealed by these studies have been fundamental to our understanding of the molecular basis of signal transduction through G-protein coupled receptors. semanticscholar.org

Mechanistic Inhibition of Phosphatases and Kinases

Phosphatases and kinases are enzymes that catalyze the removal and addition of phosphate groups, respectively, playing central roles in cellular regulation. frontiersin.orgsigmaaldrich.com The this compound has been shown to be an effective inhibitor of certain phosphatases and can provide insights into the mechanisms of both enzyme families. acs.orgnih.gov

The inhibitory action of [AlF₄]⁻ on phosphatases, particularly P-type ATPases, arises from its ability to form a stable complex in the active site that mimics the transition state of the phosphoryl transfer reaction. acs.orgpdbj.org For example, in phosphoserine phosphatase, [AlF₄]⁻ can form a complex that mimics the transition state for the dephosphorylation of the phosphoserine substrate. pdbj.org This stable, inactive complex effectively blocks the enzyme's catalytic cycle.

Similarly, in the study of kinases, the ADP-AlF₄⁻ complex can act as an analog of the ATP ground state or its transition state, depending on the specific enzyme and conditions. embopress.org This allows for the investigation of the structural rearrangements that occur within the kinase active site during the phosphotransfer reaction. virginia.eduvirginia.edu By studying the structure of the enzyme in complex with this mimic, researchers can deduce the roles of specific amino acid residues in substrate binding, catalysis, and product release. pdbj.org

| Enzyme Class | Role of [AlF₄]⁻ | Mechanistic Insight |

| GTPases (G-Proteins) | Mimics the γ-phosphate of GTP in the transition state. pnas.org | Elucidates the mechanism of GTPase activation and the structural basis of interaction with effector proteins. bohrium.comsemanticscholar.org |

| ATPases | Forms a stable ADP-AlF₄⁻ complex that mimics the transition state of ATP hydrolysis. nih.gov | Provides a "snapshot" of the enzyme's conformation during catalysis, revealing details of the power stroke in motor proteins like myosin. nih.gov |

| Phosphatases | Acts as a transition state analog for the dephosphorylation reaction. pdbj.org | Reveals the structural requirements for catalysis and the mechanism of inhibition. pdbj.org |

| Kinases | ADP-AlF₄⁻ can mimic the ATP substrate or the transition state of phosphoryl transfer. embopress.org | Helps to understand the roles of active site residues in substrate binding and catalysis. virginia.edu |

Enzyme Kinetic Studies of Inhibition by Tetrafluoroaluminate

The inhibitory action of the this compound stems from its role as a transition state analog for phosphoryl transfer reactions. In the presence of a nucleoside diphosphate (B83284) (like GDP or ADP), AlF₄⁻ mimics the γ-phosphate of a nucleoside triphosphate during the hydrolysis process. This mimicry effectively traps the enzyme in a state that resembles the transition state of the reaction, leading to potent inhibition.

Kinetic studies across a range of enzymes have elucidated the nature of this inhibition. For many ATP- or GTP-hydrolyzing enzymes, AlF₄⁻ acts as a reversible inhibitor. The type of inhibition can vary, often presenting as non-competitive or uncompetitive, depending on the specific enzyme and its mechanism.

For instance, in the case of the Arf1-GTP-ASAP1 complex, which is involved in GTP hydrolysis, kinetic analysis revealed that tetrafluoroaluminate stabilizes the complex of Arf1-GDP with the GTPase-activating protein (GAP), ASAP1. nih.govresearchgate.net Steady-state kinetics determined a catalytic rate (kcat) of 57 ± 5 s⁻¹ and a Michaelis constant (Km) of 2.2 ± 0.5 µM for the GTPase reaction. nih.govresearchgate.net The presence of AlF₄⁻ effectively halts this process by locking the complex in an inactive conformation. nih.govresearchgate.net

In another example, the bacteriophage T4 DNA holoenzyme assembly, the 44/62 protein's ATPase activity is crucial. Steady-state ATPase assays demonstrated that tetrafluoroaluminate acts as an inhibitor by trapping ADP on the enzyme after ATP turnover. ebi.ac.uk This forms a stable transition state analog that dissociates slowly, indicating that the release of ADP is a partially rate-limiting step in the normal enzymatic cycle. ebi.ac.uk The inhibition by ADP-AlF₄⁻ prevents the processive DNA synthesis, highlighting the absolute requirement of ATP hydrolysis for the formation of the functional holoenzyme complex. ebi.ac.uk

The inhibitory characteristics of tetrafluoroaluminate are summarized for selected enzymes in the table below.

| Enzyme/System | Substrate/Cofactor | Observed Kinetic Effect of AlF₄⁻ | Type of Inhibition (if specified) | Reference |

| Arf1-GTP-ASAP1 | GTP | Stabilization of the Arf1-GDP-ASAP1 complex, inhibition of GTP hydrolysis. | Transition-state analog | nih.govresearchgate.net |

| Bacteriophage T4 44/62 protein | ATP | Traps ADP on the enzyme, forming a stable transition state analog; inhibits processive DNA synthesis. | Transition-state analog | ebi.ac.uk |

| Nitrogenase | ATP | Stabilizes the complex between the Fe-protein and the MoFe-protein in the presence of ADP. | Transition-state analog | dntb.gov.ua |

| β-Phosphoglucomutase (βPGM) | β-Glucose 1-phosphate | Forms a stable transition state analog complex in the active site. | Transition-state analog | virginia.edu |

Identification of Amino Acid Residues Involved in Binding

The specific interactions between the this compound and amino acid residues within the active site of an enzyme are critical for its inhibitory function. Site-directed mutagenesis and structural studies have been instrumental in identifying these key residues.

In G-proteins and related GTPases, the binding of the AlF₄⁻-GDP complex is often mediated by the GTPase-activating protein (GAP). For the Ras-related GTP-binding protein, the interaction with AlF₄⁻ requires the presence of a GAP like p120GAP or neurofibromin. nih.gov Mutagenesis studies on the Arf1-GTP-ASAP1 complex showed that mutation of a critical arginine residue (Arg-497) to lysine (B10760008) significantly affected the catalytic rate (kcat) more than the substrate binding affinity (Km), underscoring its role in stabilizing the transition state. nih.govresearchgate.net

In the nitrogenase enzyme complex from Azotobacter vinelandii, the ADP-AlF₄⁻-stabilized complex revealed specific interactions between the Fe-protein and the MoFe-protein. Cross-linking studies identified a specific interaction between glutamic acid 112 (Glu 112) of the Fe-protein (Av2) and a lysine residue on the MoFe-protein. dntb.gov.ua While Glu 112 itself is not universally conserved, the presence of negatively charged residues in this region is a conserved feature, suggesting the importance of electrostatic interactions in complex formation. virginia.eduacs.org

Structural studies of the human 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3) in complex with AlF₄⁻ have provided a detailed view of the active site. The negative charges on the equatorial oxygen atoms of the transient bipyramidal phosphorane, mimicked by AlF₄⁻, are stabilized by Arg252, His387, and Asn259. nih.gov His253 is proposed to act as the nucleophile, while Glu322 donates a proton to the leaving group. nih.gov

| Enzyme | Key Interacting Residues | Role of Residues | Reference |

| Ras-related GTP-binding proteins | Requires GAP (e.g., p120GAP, neurofibromin) | Stabilize the transition state of the GTPase reaction. | nih.gov |

| Arf1-GTP-ASAP1 | Arg-497 | Critical for catalysis (kcat), likely involved in transition state stabilization. | nih.govresearchgate.net |

| Nitrogenase (A. vinelandii) | Fe-protein: Glu 112; MoFe-protein: βLys-400 | Form an isopeptide bond in the cross-linked complex, highlighting a key interaction site stabilized by ADP-AlF₄⁻. | virginia.eduacs.org |

| PFKFB3 | Arg252, His253, Asn259, Glu322, His387 | Stabilize the negative charges of the transition state analog and participate in the catalytic mechanism. | nih.gov |

Crystallographic and Spectroscopic Analysis of Tetrafluoroaluminate-Protein Complexes

High-resolution structural and spectroscopic techniques have provided invaluable insights into the molecular basis of tetrafluoroaluminate's inhibitory mechanism. These methods allow for the direct visualization of the AlF₄⁻ ion within the enzyme's active site and the resulting conformational changes in the protein.

Elucidation of Conformational Changes Upon Binding

The binding of the tetrafluoroaluminate-nucleoside diphosphate complex often induces significant conformational changes in the enzyme, locking it in an inactive state that mimics the transition state.

In the nitrogenase complex, the binding of ADP-AlF₄⁻ to the Fe-protein stabilizes a conformation that promotes tight binding to the MoFe-protein. dntb.gov.ua The crystal structure of this complex, resolved to 2.3 Å, shows that the nucleotide hydrolysis intermediate is stabilized by amino acid side chains across the interface of the Fe-protein homodimer. dntb.gov.ua This indicates that the MoFe-protein acts as a template to stabilize the Fe-protein conformation required for hydrolysis, rather than directly participating in the chemical step. dntb.gov.ua

For the SRP GTPases Ffh and FtsY, the crystal structure of the heterodimer complex stabilized by GDP:AlF₄⁻ was found to be remarkably similar to the complex formed with the non-hydrolyzable GTP analog GMPPCP. This suggests that the active site has sufficient plasticity to accommodate different transition state mimics. The binding of the transition-state analog is associated with minor shifts of a sequestered water molecule and two arginine side chains within the active site.

Characterization of Binding Motifs

Crystallographic and spectroscopic analyses have revealed conserved binding motifs for the this compound in various enzyme families.

In the GDP-tetrafluoroaluminate structures of G-proteins, the AlF₄⁻ ion is typically locked in a six-membered ring with a catalytic Mg²⁺ ion, which coordinates one of the fluorine atoms and an oxygen atom of the GDP β-phosphate. nih.gov The octahedral coordination of the Mg²⁺ ion is completed by water molecules and the hydroxyl groups of serine or threonine residues. nih.gov A lysine residue often coordinates a phosphate oxygen atom. nih.gov

The structure of PFKFB3 with AlF₄⁻ suggests an "in-line" transfer mechanism for the phosphoryl group. nih.gov The phosphoryl donor and acceptor are positioned approximately 5.1 Å apart, with the phosphorus atom (mimicked by aluminum) lying on the same line, which implies a direct inversion of the phosphate configuration during the reaction. nih.gov

The table below summarizes the structural features observed in several tetrafluoroaluminate-protein complexes.

| Protein Complex | Resolution | Key Structural Features | PDB ID | Reference |

| Nitrogenase (ADP-AlF₄⁻ stabilized) | 2.3 Å | Fe-protein conformation stabilized by MoFe-protein, nucleotide hydrolysis intermediate at the Fe-protein dimer interface. | 1M34 | dntb.gov.ua |

| SRP GTPases Ffh and FtsY (GDP:AlF₄⁻) | 2.39 Å | Square planar geometry of AlF₄⁻, small shifts in active site water and arginine side chains upon binding. | 2CNW | |

| PFKFB3 (AlF₄⁻ complex) | 2.2 Å | "In-line" geometry for phosphoryl transfer, stabilization of the bipyramidal transition state by active site residues. | nih.gov |

Applications and Roles of the Tetrafluoroaluminate Ion in Advanced Chemical Processes

Catalytic Roles of Tetrafluoroaluminate Species

While aluminum trifluoride (AlF₃) is a known solid-state catalyst, the tetrafluoroaluminate ion and its salts also exhibit interesting catalytic properties. These are often linked to their Lewis acidity and their ability to act as co-catalytic species in various organic transformations.

Lewis acid catalysis is a cornerstone of organic synthesis, utilizing electron-pair acceptors to activate substrates. wikipedia.org While aluminum halides like AlCl₃ and AlBr₃ are potent Lewis acids, the Lewis acidity of species containing the Al-F bond, such as AlF₃ and by extension the this compound, is moderated. socratic.org This is attributed to the effective donation of electron density from the lone pairs of the highly electronegative fluorine atoms to the aluminum center. socratic.org

Despite this moderated acidity, the tetrafluoroaluminate moiety can be part of catalytically active systems. For instance, in systems like tritylium (B1200429) tetrafluoroborate (B81430), the tetrafluoroborate anion is structurally similar to the tetrafluoroaluminate anion. In such ion pairs, the cation often acts as the primary Lewis acidic center, while the anion's role is to be weakly coordinating, thereby not interfering with the catalytic cycle. rsc.org A similar principle can be applied to salts containing the this compound, where a suitable cation could be the active Lewis acid catalyst.

In some contexts, the this compound can be a precursor to solid Lewis acid catalysts. For example, tetrafluoroaluminate complexes can serve as precursors to aluminum trifluoride, which is used as a solid-state catalyst for reactions like chlorofluorocarbon isomerizations and fluorinations.

This co-catalytic effect is particularly relevant in transition metal-catalyzed reactions, which are fundamental to organic synthesis. semanticscholar.org The choice of a non-coordinating or weakly coordinating anion can significantly impact the reaction rate and selectivity. While specific examples detailing the use of the this compound as a co-catalyst in a wide range of organic transformations are not extensively documented in readily available literature, its properties make it a potential candidate for this role. For instance, in polymerization reactions, where cationic metal centers are often the active species, a weakly coordinating anion like tetrafluoroaluminate could be advantageous. epo.orguomustansiriyah.edu.iqbertweckhuysen.com

Role in Ionic Liquids and Molten Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and electrolytes due to their low vapor pressure, high thermal stability, and tunable properties. wikipedia.org Molten salts are similar but have higher melting points. The this compound is a key component in certain classes of both ionic liquids and molten salts.

The structure and properties of an ionic liquid are determined by the interplay of interactions between the constituent cations and anions, including coulombic forces, hydrogen bonding, and van der Waals interactions. frontiersin.orgmdpi.com The this compound can be a component of ionic liquids, typically paired with a large, asymmetric organic cation. acs.org

The stability of the ionic liquid architecture is influenced by the size and charge distribution of the ions. The relatively large size of the tetrafluoroaluminate anion and its delocalized negative charge can contribute to a lower lattice energy of the salt, which in turn leads to a lower melting point, a defining characteristic of ionic liquids. The use of bulky organic cations, such as imidazolium (B1220033) or quaternary ammonium (B1175870) ions, is crucial in creating these low-melting-point salts. acs.org These bulky cations prevent efficient packing of the ions in a crystal lattice, further promoting the liquid state. acs.org

| Property | Value | Reference |

| Melting Point of Tetrabutylammonium (B224687) Tetrafluoroaluminate | 204 °C | acs.org |

| Decomposition Temperature of Tetrabutylammonium Tetrafluoroaluminate | 400 °C | acs.org |

The electrochemical behavior of these molten salts is complex, with multiple reduction and oxidation steps possible. mdpi.com The this compound can be directly involved in electrode reactions. For example, research has shown that tetrafluoroaluminate anions can be electrochemically intercalated into graphite (B72142) layers to form graphite intercalation compounds (GICs). vulcanchem.com This process typically occurs at potentials above 0.8 V versus a silver/silver ion reference electrode. vulcanchem.com

Furthermore, the conductivity and electrochemical window of these molten salts are critical for their application. A study on tetrabutylammonium tetrafluoroaluminate reported a conductivity of 4.67 S/m at 220 °C and an electrochemical window of 4.8 V at the same temperature, indicating its potential as a low-temperature electrolyte with good thermal and electrochemical stability. acs.org

| Property | Value | Temperature | Reference |

| Conductivity of Tetrabutylammonium Tetrafluoroaluminate | 4.67 S/m | 220 °C | acs.org |

| Electrochemical Window of Tetrabutylammonium Tetrafluoroaluminate | 4.8 V | 220 °C | acs.org |

Tetrafluoroaluminate in Material Science Synthesis

The this compound is a valuable building block in the synthesis of a variety of advanced materials, including ceramics, fluxes, and precursors for other materials. Its presence can impart specific properties such as thermal stability and ionic conductivity.

Salts of tetrafluoroaluminate, such as lithium, potassium, and cesium tetrafluoroaluminate, are used in diverse applications. Lithium tetrafluoroaluminate, for example, is a thermodynamically stable compound used in the synthesis of advanced solid-state electrolytes for batteries and as a precursor for other materials. vulcanchem.com Cesium tetrafluoroaluminate is utilized as a flux for brazing aluminum alloys. honeywell.com Potassium tetrafluoroaluminate also finds use in material science research. alibaba.com

The synthesis of novel materials often involves the use of organic templates to direct the formation of specific structures. In this context, organic cation salts of the tetrafluoroaluminate anion have been synthesized, where the organic cation can be designed to control the resulting material's architecture. acs.org This approach has been used to create new crystalline materials with interesting properties.

The this compound also plays a role in the synthesis of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. wikipedia.orgrsc.org While not a direct component of the final framework in most cases, salts containing the tetrafluoroaluminate anion can be used in the synthesis process, for example, as a source of fluoride (B91410) ions or as a component of the ionic liquid solvent system in which the MOF is synthesized.

Precursor Chemistry for Fluoride-Based Materials

The this compound is a key intermediate and precursor in the synthesis of several commercially important fluoride-based materials. datapdf.com Its role is central to the production of high-purity aluminum fluoride, various alkali metal tetrafluoroaluminates, and synthetic cryolite (B1665278), each with specific industrial applications.